

Application Notes and Protocols for In Vivo Canine Studies of JNJ-38877605

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Compound of Interest

Compound Name: JNJ 303

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Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various cancers.[4] Preclinical evaluation of novel therapeutic agents like JNJ-38877605 typically involves in vivo studies in multiple species to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). While extensive research on JNJ-38877605 has highlighted species-specific metabolic profiles leading to renal toxicity in humans and rabbits, initial preclinical studies in canines demonstrated a favorable safety profile.[5][6]

These application notes provide a detailed, representative experimental protocol for conducting in vivo safety and pharmacokinetic studies of JNJ-38877605 in canines, based on established practices for preclinical evaluation of small molecule kinase inhibitors.

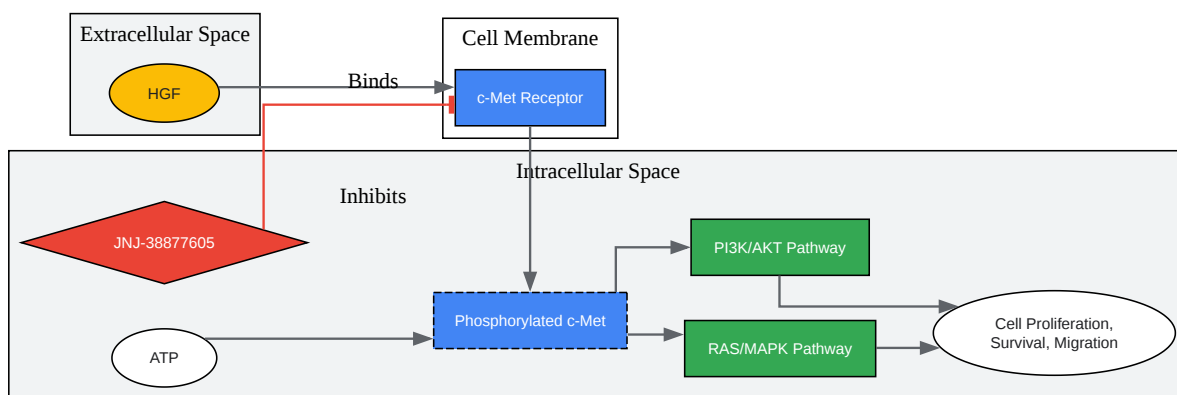
c-Met Signaling Pathway and JNJ-38877605

Mechanism of Action

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various

downstream signaling proteins. This activation triggers multiple intracellular signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.

JNJ-38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation. This blockade of the initial activation step effectively inhibits all downstream signaling, leading to anti-tumor activity in c-Met dependent cancer models.



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Caption: JNJ-38877605 inhibits c-Met signaling.

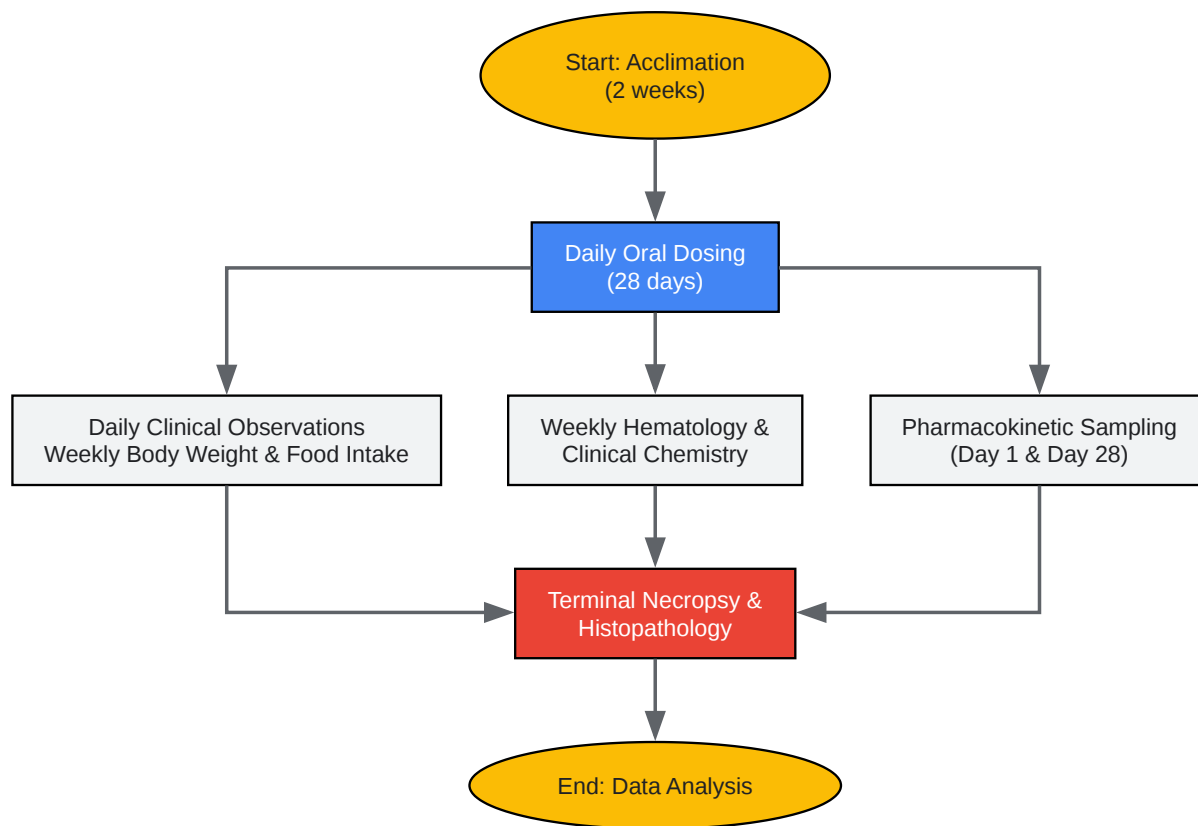
Experimental Protocols

Canine Safety and Tolerability Study

Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of orally administered JNJ-38877605 in healthy beagle dogs.

Methodology:

- **Animal Model:** Healthy, purpose-bred male and female beagle dogs, 9-12 months of age, weighing 8-12 kg. Animals are acclimated for at least two weeks prior to the study.
- **Housing:** Animals are housed in individual pens in a climate-controlled environment with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum.
- **Dose Escalation:** A standard 3+3 dose escalation design is employed. Cohorts of 3 dogs receive escalating doses of JNJ-38877605 once daily for 28 days. Dosing is initiated at a level determined from rodent toxicology studies and escalated in subsequent cohorts until dose-limiting toxicities (DLTs) are observed.
- **Drug Formulation and Administration:** JNJ-38877605 is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.
- **Monitoring and Sample Collection:**
 - **Clinical Observations:** Daily cage-side observations for general health, behavior, and any signs of toxicity.
 - **Body Weight:** Recorded weekly.
 - **Food Consumption:** Monitored daily.
 - **Hematology and Clinical Chemistry:** Blood samples are collected at baseline, and then weekly throughout the study.
 - **Pharmacokinetics:** Blood samples for PK analysis are collected at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.
 - **Terminal Procedures:** At the end of the 28-day dosing period, animals undergo a full necropsy with histopathological evaluation of all major organs.



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Caption: Workflow for canine safety and tolerability study.

Pharmacokinetic Analysis

Objective: To characterize the single-dose and steady-state pharmacokinetic profile of JNJ-38877605 and its major metabolites in canines.

Methodology:

- **Sample Processing:** Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
- **Bioanalytical Method:** Plasma concentrations of JNJ-38877605 and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

- Pharmacokinetic Parameters: The following PK parameters are calculated using non-compartmental analysis:
 - Maximum plasma concentration (C_{max})
 - Time to maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Terminal half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of JNJ-38877605 in Beagle Dogs (Single Oral Dose)

Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (hr)	AUC (0-24h) (ng*hr/mL)	t _{1/2} (hr)
10	500 ± 120	2.0 ± 0.5	4500 ± 900	6.5 ± 1.2
30	1600 ± 350	2.5 ± 0.8	15000 ± 2800	7.1 ± 1.5
100	4800 ± 980	2.2 ± 0.6	49000 ± 8500	7.8 ± 1.8

Data are presented as mean ± standard deviation and are hypothetical, based on typical small molecule inhibitor profiles.

Table 2: Summary of Safety Findings in a 28-Day Canine Study

Dose Group (mg/kg/day)	Notable Clinical Signs	Changes in Body Weight	Key Hematology Findings	Key Clinical Chemistry Findings
Vehicle Control	None	Normal gain	Within normal limits	Within normal limits
10	None	Normal gain	Within normal limits	Within normal limits
30	Occasional mild lethargy	Slight decrease in first week, then stable	Within normal limits	Within normal limits
100 (MTD)	Lethargy, decreased appetite	~5% weight loss	Mild, reversible neutropenia	Mild, reversible elevation in ALT

Findings are representative and based on general observations in preclinical canine toxicology studies of kinase inhibitors.

Conclusion

The preclinical evaluation of JNJ-38877605 in canines is a critical step in understanding its safety and pharmacokinetic profile. The protocols outlined here provide a framework for conducting these studies in a systematic and reproducible manner. It is important to note that while dogs did not exhibit the renal toxicity seen in other species due to differences in metabolism, these studies are essential for identifying other potential on-target or off-target toxicities and for establishing a safe starting dose for first-in-human clinical trials. The favorable safety profile in dogs, as reported in the literature, underscores the importance of multi-species preclinical testing to understand the full pharmacological and toxicological characteristics of a novel drug candidate.[5]

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